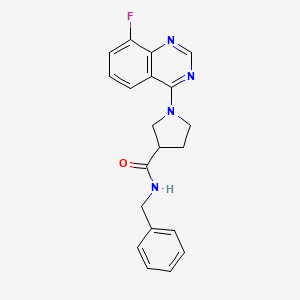
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide, also known as CP-544326, is a compound that belongs to the class of small molecule inhibitors. It is a potent and selective antagonist of the chemokine receptor CXCR2, which is involved in inflammation and cancer progression. CP-544326 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide exerts its pharmacological effects by selectively binding to CXCR2, a chemokine receptor that is involved in inflammation and cancer progression. CXCR2 is expressed on the surface of various cells, including neutrophils, macrophages, and cancer cells. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide blocks the binding of the CXCR2 ligands, such as interleukin-8 (IL-8), and inhibits downstream signaling pathways that promote inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has been shown to have several biochemical and physiological effects in various disease models. It inhibits the migration and invasion of cancer cells by blocking the CXCR2-mediated signaling pathways. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide also reduces the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α), and inhibits the recruitment of neutrophils and macrophages to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has several advantages for lab experiments, including its high potency and selectivity for CXCR2. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide. One potential application is in the development of novel cancer therapies that target CXCR2. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide could also be used in combination with other anti-cancer drugs to enhance their efficacy. Additionally, N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide could be studied for its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the pharmacological effects and potential clinical applications of N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide involves several steps, including the reaction of 4-aminobenzamide with ethyl cyanoacetate, followed by the addition of acetic anhydride and prop-2-enamide. The resulting intermediate is then treated with N,N-diethylformamide to obtain the final product.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and prostate cancer. N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enamido)benzamide has also been studied for its anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-N-ethyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14(11-17)19(6-3)16(21)12-7-9-13(10-8-12)18-15(20)5-2/h5,7-10,14H,2,4,6H2,1,3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNSWOYCBKRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)

![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![1-{4-[4-(3-Fluorophenoxy)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450780.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)